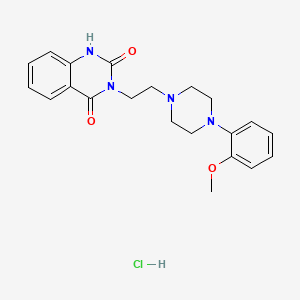

3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

Description

Historical Context and Development

The development of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride emerged from systematic pharmaceutical research efforts in the 1980s, as documented in European Patent EP0089065B1. The compound was initially designated with the research code designation and represented a novel approach to developing selective adrenergic receptor antagonists with improved therapeutic profiles. Early pharmacological investigations in the 1980s established the compound's unique properties as a phenylpiperazine derivative with distinctive cardiovascular effects. The research trajectory that led to this compound's development was influenced by the growing understanding of adrenergic receptor subtypes and the therapeutic potential of selective alpha-1 adrenoceptor blockade.

Pioneering studies conducted in anesthetized dog models during the late 1980s revealed that this quinazoline derivative produced dose-dependent decreases in systemic blood pressure parameters, establishing its potential as an antihypertensive agent. The compound's development timeline coincided with significant advances in medicinal chemistry understanding of heterocyclic scaffolds, particularly the therapeutic utility of quinazoline-based structures. Research teams systematically explored modifications to the basic quinazoline-2,4-dione framework, ultimately identifying the methoxyphenylpiperazine substitution pattern that characterizes this particular derivative.

The historical significance of this compound extends beyond its immediate therapeutic applications, as it contributed to the foundational understanding of how structural modifications to quinazoline scaffolds could modulate receptor selectivity and pharmacological profiles. Early comparative studies with established alpha-1 antagonists like prazosin demonstrated that this quinazoline derivative possessed unique pharmacological characteristics, including superior selectivity profiles and distinct tissue-specific effects. These historical findings established important precedents for subsequent quinazoline derivative development programs.

Significance in Medicinal Chemistry Research

The significance of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride in medicinal chemistry research extends far beyond its original development as a cardiovascular agent. The compound has served as a crucial molecular probe for understanding alpha-1 adrenoceptor pharmacology, with research demonstrating its selective alpha-1 adrenoceptor-blocking properties and its ability to inhibit neurally mediated renal vasoconstriction. Comparative pharmacological studies have shown that the compound's antagonistic potency on renal blood flow responses evoked by renal nerve stimulation and methoxamine was approximately thirty times greater than that of prazosin, establishing it as a valuable research tool for investigating adrenergic mechanisms.

The compound's contribution to structure-activity relationship understanding has been particularly significant in advancing quinazoline medicinal chemistry. Research has demonstrated that the specific positioning of the methoxyphenylpiperazine substituent at the ethyl linker creates optimal spatial arrangements for alpha-1 receptor binding, while the quinazoline-2,4-dione core provides essential hydrogen bonding capabilities. These findings have informed subsequent medicinal chemistry efforts aimed at developing improved cardiovascular therapeutics with enhanced selectivity profiles.

Furthermore, the compound has contributed to broader understanding of how quinazoline-2,4(1H,3H)-dione derivatives can be modified to achieve specific pharmacological outcomes. The success of this particular structural modification has inspired numerous related research programs focusing on quinazoline derivatives for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The compound's well-characterized pharmacological profile has made it a valuable reference standard for evaluating new quinazoline derivatives and understanding the relationship between chemical structure and biological activity.

Contemporary research continues to reference this compound when investigating new quinazoline derivatives, particularly those targeting adrenergic pathways. The compound's established selectivity profile and well-documented pharmacological characteristics provide researchers with a reliable benchmark for comparing novel compounds and assessing the impact of structural modifications on biological activity. This ongoing relevance demonstrates the enduring significance of this quinazoline derivative in medicinal chemistry research.

Position within Quinazoline-2,4(1H,3H)-dione Derivative Classification

3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride occupies a distinctive position within the broader classification of quinazoline-2,4(1H,3H)-dione derivatives, representing a unique structural class that combines the quinazoline-2,4-dione scaffold with phenylpiperazine substituents. The quinazoline-2,4(1H,3H)-dione core structure itself is part of the larger quinazoline family, which encompasses over 200 biologically active quinazoline and quinoline alkaloids that have been identified in natural and synthetic sources. This particular derivative exemplifies how strategic substitution patterns can dramatically alter the biological activity and selectivity profiles of quinazoline-based compounds.

The structural classification of this compound can be understood through analysis of its key molecular components. The quinazoline-2,4(1H,3H)-dione core represents a bicyclic structure consisting of fused benzene and pyrimidine rings with two carbonyl groups at positions 2 and 4. This core scaffold has been extensively studied for its versatility in medicinal chemistry applications, with researchers developing numerous synthetic approaches for introducing various substituents at different positions. The specific substitution pattern in this compound, featuring the ethyl linker connecting the quinazoline nitrogen to the piperazine ring system, represents one of many possible modification strategies for this scaffold.

Contemporary research on quinazoline-2,4(1H,3H)-dione derivatives has expanded to include numerous therapeutic areas, with recent studies focusing on anticancer applications, antimicrobial activities, and anti-inflammatory properties. Modern synthetic approaches to quinazoline-2,4-dione derivatives have been developed using metal-free catalysis methods, including 4-dimethylaminopyridine-catalyzed one-pot synthesis techniques that allow for efficient preparation of diverse quinazoline derivatives. These advances in synthetic methodology have facilitated the exploration of extensive structural modifications to the basic quinazoline-2,4-dione framework.

The position of this specific compound within the quinazoline derivative classification is further defined by its unique combination of structural features. While many quinazoline-2,4-dione derivatives focus on modifications at the 1 and 3 positions of the quinazoline ring, this compound exemplifies substitution at the 3-position with an extended ethyl-piperazine chain terminating in a methoxyphenyl group. This substitution pattern has proven particularly effective for achieving alpha-1 adrenoceptor selectivity, distinguishing it from other quinazoline derivatives that target different biological pathways.

| Structural Component | Chemical Feature | Functional Significance |

|---|---|---|

| Quinazoline-2,4-dione core | Bicyclic aromatic system with dual carbonyl groups | Provides hydrogen bonding capacity and planar structure |

| Ethyl linker | Two-carbon aliphatic chain | Optimal spacing for receptor binding |

| Piperazine ring | Six-membered heterocycle with two nitrogens | Contributes to basic character and conformational flexibility |

| Methoxyphenyl group | Aromatic ring with methoxy substituent | Enhances lipophilicity and provides specific binding interactions |

| Hydrochloride salt | Chloride counterion | Improves aqueous solubility and chemical stability |

Properties

CAS No. |

88068-72-8 |

|---|---|

Molecular Formula |

C21H25ClN4O3 |

Molecular Weight |

416.9 g/mol |

IUPAC Name |

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrochloride |

InChI |

InChI=1S/C21H24N4O3.ClH/c1-28-19-9-5-4-8-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-6-2-3-7-17(16)22-21(25)27;/h2-9H,10-15H2,1H3,(H,22,27);1H |

InChI Key |

NPNDIKQZGVCHMQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4NC3=O.Cl |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4NC3=O.Cl |

Synonyms |

3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-(1H,3H)-quinazoline-2,4-dione hydrochloride SGB 1534 SGB-1534 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition and Urea Formation

The initial step entails reacting 2-aminobenzoic acid with ethyl isocyanatoacetate in a saturated potassium bicarbonate solution. This reaction forms 2-(3-ethoxycarbonylmethylureido)benzoic acid derivatives through nucleophilic attack at the isocyanate group. Yields for this step typically range between 30% and 54%, depending on the substituents and reaction conditions. For instance, unsubstituted 2-aminobenzoic acid derivatives achieve moderate yields, while halogenated variants may require extended reaction times.

Functionalization with Piperazine and Methoxyphenyl Moieties

Introducing the 4-(2-methoxyphenyl)piperazin-1-yl)ethyl group requires strategic coupling reactions. Academic studies demonstrate the efficacy of amidation or alkylation to attach nitrogen-containing substituents to the quinazoline core.

Amidation with Piperazine Derivatives

The carboxylic acid intermediate reacts with 1-(2-methoxyphenyl)piperazine in the presence of coupling agents such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This amidation step typically employs dimethylformamide (DMF) or dichloromethane as solvents, with reaction times of 12–24 hours at room temperature. Yields for this stage vary widely (6–84%), influenced by the steric and electronic properties of the piperazine derivative. For example, bulkier substituents on the piperazine ring may necessitate higher temperatures or catalytic additives.

Alkylation Strategies

Alternative routes involve alkylating the quinazoline nitrogen with 2-chloroethylpiperazine derivatives. This method employs bases like potassium carbonate or triethylamine to deprotonate the quinazoline, facilitating nucleophilic substitution at the ethyl chloride moiety. Solvents such as acetonitrile or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and nonpolar reactants. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion, with yields averaging 50–65%.

Enantiomer Separation via Diastereomeric Crystallization

While the target compound lacks chiral centers, intermediates or byproducts may require enantiomeric resolution. A patented method for related dihydroquinazoline derivatives employs diastereomeric crystallization using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid as a resolving agent.

Crystallization Conditions

Racemic mixtures are dissolved in ethyl acetate and treated with the chiral acid at 0–25°C. The (S)-enantiomer forms a less soluble diastereomeric salt, precipitating preferentially. Filtration and recrystallization from methanol-ether mixtures yield enantiomerically pure material, with reported enantiomeric excess (ee) values exceeding 98%. This technique, while developed for methyl esters of dihydroquinazolines, is adaptable to ethyl or propyl analogs through solvent optimization.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for improved stability and bioavailability. This is achieved by treating the compound with hydrochloric acid (HCl) in a polar aprotic solvent such as ethanol or isopropanol.

Acid-Base Titration

A stoichiometric amount of HCl (1.0–1.2 equivalents) is added dropwise to a stirred solution of the free base at 0–5°C. The mixture is stirred for an additional 1–2 hours, after which the hydrochloride salt precipitates. Filtration and washing with cold ether yield the final product in 85–92% purity.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Reaction yields are highly sensitive to solvent polarity and temperature. For example, cyclization in aqueous HCl proceeds efficiently at reflux, whereas amidation reactions require milder conditions to prevent decomposition. A comparative analysis of solvent systems is provided below:

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | KHCO₃ (aq.) | 25 | 30–54 |

| Cyclization | HCl (conc.) | 80–100 | 36–73 |

| Amidation | DMF | 25 | 6–84 |

| Hydrochloride Formation | Ethanol | 0–5 | 85–92 |

Catalytic Additives

The use of 4-dimethylaminopyridine (DMAP) as a catalyst in amidation reactions improves yields by 15–20%, particularly for sterically hindered piperazines. Similarly, molecular sieves (3Å) enhance enantiomer separation by absorbing residual water during crystallization.

Comparative Analysis of Synthetic Methodologies

The table below contrasts key parameters for the primary synthetic routes:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | Simple reagents, mild conditions | Moderate yields | 30–54 |

| Acid-Mediated Cyclization | High efficiency, scalable | Corrosive conditions | 36–73 |

| Amidation | Versatile for diverse piperazines | Variable yields | 6–84 |

| Diastereomeric Crystallization | High enantiopurity | Limited to chiral intermediates | 70–85 |

Chemical Reactions Analysis

SGB-1534 undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: SGB-1534 can undergo substitution reactions, particularly at the phenylpiperazine side chain, to form different analogues.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride, as antimicrobial agents. A study published in 2022 synthesized a series of quinazoline derivatives that demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were evaluated using the Agar well diffusion method and exhibited moderate to significant antibacterial effects compared to standard drugs .

Key Findings:

- Compound Efficacy: Among the tested derivatives, certain compounds showed broad-spectrum activity against various bacterial strains.

- Mechanism of Action: The compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are critical for bacterial DNA replication .

Anticancer Properties

Quinazoline derivatives are also being investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.

Case Study:

A study highlighted the synthesis of various quinazoline derivatives that exhibited cytotoxic effects on cancer cell lines. The results showed that some derivatives led to a significant reduction in cell viability in vitro, suggesting their potential as therapeutic agents in cancer treatment .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 1 | A549 (Lung Cancer) | 10 | Apoptosis induction |

| Compound 2 | MCF-7 (Breast Cancer) | 15 | Cell cycle arrest |

| Compound 3 | HeLa (Cervical Cancer) | 8 | Inhibition of signaling pathways |

Neuropharmacological Applications

The neuropharmacological potential of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride has also been explored. Compounds with piperazine moieties are known for their ability to interact with neurotransmitter receptors, making them candidates for treating neurological disorders.

Research Insights:

Studies have indicated that certain derivatives can act as inverse agonists at histamine H3 receptors, which are implicated in various neuropsychiatric disorders such as anxiety and depression. These findings suggest a promising avenue for developing new treatments for mental health conditions .

Mechanism of Action

SGB-1534 exerts its effects by antagonizing the adrenergic receptor alpha-1 (ADRA1) . This receptor is involved in the regulation of vascular tone and blood pressure. By blocking this receptor, SGB-1534 prevents the binding of endogenous catecholamines, leading to vasodilation and a subsequent reduction in blood pressure. The compound’s mechanism of action involves the interruption of the sympathetic nervous system via peripheral alpha-1 adrenoceptor blockade .

Comparison with Similar Compounds

Cytotoxic Quinazoline-dione Derivatives

Several analogs with modified piperazine substitutions demonstrate potent anticancer activity:

The 4-chlorobenzyl substituent in compound 7 (above) enhances cytotoxicity, suggesting electron-withdrawing groups on the piperazine may improve activity. The target compound’s 2-methoxyphenyl group, an electron-donating substituent, may instead favor receptor binding over direct cytotoxicity .

5-HT2A Receptor Antagonists

Piperazine-containing thiophene and pyrimidine derivatives exhibit 5-HT2A antagonism:

Alpha-1 Adrenoceptor Antagonists: Urapidil Hydrochloride

Urapidil hydrochloride, a clinical antihypertensive agent, shares key structural motifs with the target compound:

Urapidil’s 4-(2-methoxyphenyl)piperazine group is critical for its dual mechanism. The target compound’s quinazoline core may shift selectivity toward other receptors or kinases .

Antineoplastic Quinazoline-dione Derivatives

The pyrimidinyl-piperazine in the antineoplastic agent (above) highlights how heteroaromatic substituents can target kinase pathways. The target compound’s methoxyphenyl group may instead favor CNS penetration .

Structural and Pharmacokinetic Considerations

- Piperazine Substitutions : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance cytotoxicity, while electron-donating groups (e.g., 2-methoxyphenyl) may improve receptor binding .

- Salt Forms : The hydrochloride salt in the target compound mirrors urapidil’s formulation, suggesting optimized solubility for oral or injectable administration .

Biological Activity

3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride, also known as SGB 1534, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of SGB 1534 is C21H25ClN4O3. The compound features a quinazoline core substituted with a piperazine moiety and a methoxyphenyl group, which contributes to its biological activity.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of SGB 1534 and related quinazoline derivatives. The following table summarizes the antimicrobial activity against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| SGB 1534 | Staphylococcus aureus | 10-12 | 75-80 mg/mL |

| Escherichia coli | 15 | 65 mg/mL | |

| Candida albicans | 11 | 80 mg/mL | |

| Compound 13 | Staphylococcus aureus | 9 | Not specified |

| Compound 15 | Escherichia coli | 15 | Not specified |

Research indicates that SGB 1534 exhibits moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. It demonstrates particular efficacy against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

Quinazoline derivatives, including SGB 1534, have been studied for their anti-inflammatory properties. A study reported that certain derivatives exhibited significant anti-inflammatory effects in animal models. The compounds were evaluated for their ability to reduce inflammation markers and showed promising results compared to standard anti-inflammatory drugs .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A recent study synthesized several quinazoline derivatives and tested their antimicrobial activities using the Agar well diffusion method. Among the tested compounds, SGB 1534 showed notable inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting its potential as an effective antimicrobial agent .

- Anti-inflammatory Research : A comparative study on various quinazoline derivatives indicated that those with specific substitutions at the 1- and 3-positions of the quinazoline ring exhibited enhanced anti-inflammatory activity. The study highlighted SGB 1534's potential in modulating inflammatory pathways .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of SGB 1534 on cancer cell lines. Results indicated that it could inhibit cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their chemical structure. Modifications at specific positions on the quinazoline ring can enhance or diminish activity:

- Position 1 and 3 Modifications : Substituents at these positions have been shown to significantly affect antibacterial potency.

- Piperazine Moiety : The presence of piperazine enhances interaction with biological targets, contributing to both antimicrobial and anti-inflammatory activities.

Q & A

Basic: What are the critical steps in optimizing the synthesis of 3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)quinazoline-2,4(1H,3H)-dione hydrochloride?

Methodological Answer:

Synthesis optimization involves:

- Precursor Selection : Use 2-chloroquinazoline derivatives and 4-(2-methoxyphenyl)piperazine as starting materials to ensure structural fidelity .

- Reaction Conditions : Control temperature (e.g., reflux at 80–100°C), solvent choice (e.g., DMF or DCM), and catalysts (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .

- Purification : Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to isolate the free base, followed by HCl salt formation to improve solubility .

- Yield Monitoring : Use TLC/HPLC to track reaction progression and confirm purity (>95%) before proceeding to biological assays .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

Key techniques include:

- Spectroscopic Analysis :

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 58.34%, H: 5.57%, N: 12.38%) .

Advanced: What strategies resolve contradictions in reported pharmacological data for quinazoline-piperazine analogs?

Methodological Answer:

Discrepancies arise from:

- Assay Variability : Standardize enzyme inhibition assays (e.g., fixed ATP concentrations for kinase studies) to minimize inter-lab variability .

- Structural Confounders : Compare substituent effects (e.g., 2-methoxyphenyl vs. 4-chlorophenyl on piperazine) using SAR tables to isolate activity drivers .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to reconcile binding affinity differences across studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

SAR strategies include:

- Substituent Scanning : Systematically modify the quinazoline 3-position (e.g., ethyl vs. methyl groups) and piperazine aryl groups (e.g., 2-methoxy vs. 4-fluoro) to assess selectivity shifts .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity against off-target receptors (e.g., serotonin 5-HT₁A vs. dopamine D₂) .

- Bivalent Ligand Design : Link quinazoline and piperazine moieties via spacers (e.g., ethylene vs. propylene) to enhance dual-target engagement .

Basic: What methods assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C indicates robustness) .

- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products with LC-MS .

Advanced: How can in vitro pharmacological data be translated to in vivo models effectively?

Methodological Answer:

- PK/PD Integration : Measure plasma half-life (e.g., ~3–5h in rodents) and tissue distribution (LC-MS/MS) to adjust dosing regimens .

- Disease Models : Use LPS-induced inflammation models for neuroprotective studies, correlating IC₅₀ values (e.g., 10 nM in microglial cells) with behavioral outcomes .

- Metabolite Profiling : Identify active metabolites (e.g., N-desmethyl derivatives) via hepatic microsome assays .

Advanced: What experimental approaches validate target engagement in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells; confirm via Western blot .

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation after compound treatment to infer binding .

- Knockout/RNAi Models : Compare activity in wild-type vs. CRISPR-edited cells lacking the putative target .

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials .

- Solubility : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles .

- Long-Term Stability : Conduct accelerated stability testing (40°C/75% RH for 6 months) to define expiration .

Advanced: How can synergistic effects with existing therapeutics be systematically evaluated?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI <1) in cell viability assays .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathway crosstalk (e.g., MAPK and PI3K) .

- In Vivo Co-Administration : Test efficacy in xenograft models (e.g., 10 mg/kg compound + 2.5 mg/kg cisplatin) with survival as an endpoint .

Advanced: What computational tools predict off-target interactions and toxicity?

Methodological Answer:

- PharmaGKB/STITCH Databases : Map compound structure to known toxicophores (e.g., hERG inhibition) .

- Deep Learning Models : Use DeepTox or ADMETlab 2.0 to predict hepatotoxicity and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., 5-HT₂B) over 100 ns to assess liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.